N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
CAS No.: 2034499-38-0
Cat. No.: VC4970797
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034499-38-0 |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.39 |
| IUPAC Name | N'-(furan-2-ylmethyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C17H16N2O4S/c20-16(17(21)19-10-13-2-1-8-23-13)18-7-5-14-3-4-15(24-14)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |
| Standard InChI Key | ZOKNGWFYKSYTCD-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Introduction
N1-(Furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its oxalamide functional group, which is linked to furan and thiophene moieties. The presence of these heterocyclic structures suggests potential applications in medicinal chemistry, particularly due to their known biological activity and chemical versatility.
This article delves into the synthesis, structural properties, and potential applications of this compound, supported by data from related studies on similar furan- and thiophene-based derivatives.
Structural Characteristics
The molecular structure of N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide includes:
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Oxalamide Core: A central oxalamide group that provides hydrogen bonding sites and enhances solubility.
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Furan Rings: Two furan moieties (furan-2-yl and furan-3-yl), which contribute aromaticity and electron-rich properties.
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Thiophene Ring: A thiophene group that adds sulfur-based heteroaromatic characteristics, often associated with enhanced pharmacological activity.
Synthesis
While specific synthesis protocols for this compound are not readily available in the literature, general methods for synthesizing oxalamides involve:
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Amidation Reactions: Reacting oxalyl chloride with amines in the presence of a base.
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Functionalization of Furan and Thiophene: Using electrophilic substitution or cross-coupling reactions to introduce substituents on the heterocyclic rings.
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Linkage Formation: Coupling the functionalized heterocycles with the oxalamide core.
Related studies on furan derivatives highlight the use of Brønsted superacids (e.g., triflic acid) to activate furan rings for electrophilic reactions .
Potential Applications
The unique combination of furan, thiophene, and oxalamide groups makes this compound a candidate for various applications:
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Antimicrobial Activity:
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Anticancer Properties:
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Drug Design:
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The oxalamide group enhances solubility and bioavailability, making it a promising scaffold for drug development.
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Material Science:
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Heterocyclic compounds like thiophenes are widely used in organic electronics due to their conductive properties.
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Comparative Data Table
Challenges in Research
Despite its potential, research on N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide faces several challenges:
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Limited Data Availability: There is a lack of direct studies on this specific compound.
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Synthetic Complexity: The multi-step synthesis involving functionalized heterocycles can be resource-intensive.
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Biological Validation: Comprehensive biological testing is
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